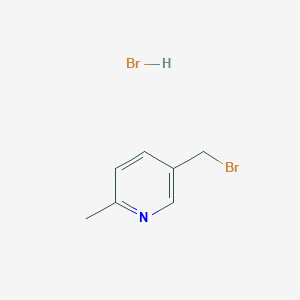







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][CH:3]=1.S(Br)([Br:12])=O>ClCCl>[BrH:12].[Br:12][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[N:7][CH:6]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
492 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=N1)CO
|
|
Name
|
|
|
Quantity
|
4.16 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Br)Br
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue azeotroped with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
The residual red oil was triturated well with ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.BrCC=1C=CC(=NC1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |